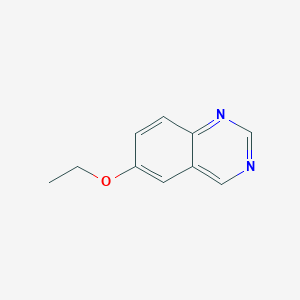![molecular formula C10H7N3 B11915350 Spiro[benzimidazole-2,3'-pyrrole] CAS No. 886493-06-7](/img/structure/B11915350.png)
Spiro[benzimidazole-2,3'-pyrrole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[benzo[d]imidazole-2,3’-pyrrole] is a heterocyclic compound that features a unique spiro linkage between a benzoimidazole and a pyrrole ring. This structural motif is significant in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[benzo[d]imidazole-2,3’-pyrrole] typically involves the 1,3-dipolar cycloaddition reaction of azomethine ylides to activated unsaturated compounds. This method is widely used for constructing spiropyrrolidine structures and has been applied in the preparation of new imidazo[2,1-b][1,3]thiazoles spiro-fused with a pyrrolidine ring . The reaction conditions often include the use of anhydrous sodium acetate in acetic acid, leading to high yields of the desired spiro compounds.
Industrial Production Methods
Industrial production methods for spiro[benzo[d]imidazole-2,3’-pyrrole] are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[benzo[d]imidazole-2,3’-pyrrole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Spiro[benzo[d]imidazole-2,3’-pyrrole] has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of spiro[benzo[d]imidazole-2,3’-pyrrole] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist for G-protein-coupled receptors, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidine]: This compound features a similar spiro linkage but with a thiazole ring instead of a benzoimidazole.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit various biological activities.
Uniqueness
Spiro[benzo[d]imidazole-2,3’-pyrrole] is unique due to its specific spiro linkage and the presence of both benzoimidazole and pyrrole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
886493-06-7 |
|---|---|
Formule moléculaire |
C10H7N3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
spiro[benzimidazole-2,3'-pyrrole] |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-8(3-1)12-10(13-9)5-6-11-7-10/h1-7H |
Clé InChI |
YHYLNKQJEWNFLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC3(C=CN=C3)N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)









